molecular formula C9H13NO B8729153 N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide

N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide

Cat. No. B8729153
M. Wt: 151.21 g/mol
InChI Key: TUXLGJPGBCOXFC-UHFFFAOYSA-N
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Patent
US08883778B2

Procedure details

The title compound was prepared from 2-methylbut-3-yn-2-amine and cyclopropanecarboxylic acid following the procedure described in Preparation 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:6])([C:4]#[CH:5])[CH3:3].[CH:7]1([C:10](O)=[O:11])[CH2:9][CH2:8]1>>[CH3:1][C:2]([NH:6][C:10]([CH:7]1[CH2:9][CH2:8]1)=[O:11])([C:4]#[CH:5])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation 4

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C#C)NC(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.